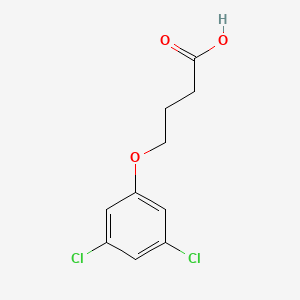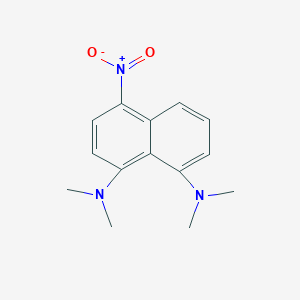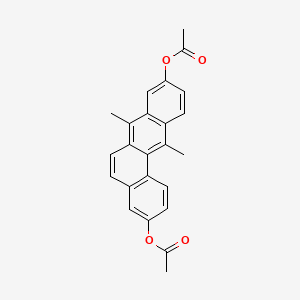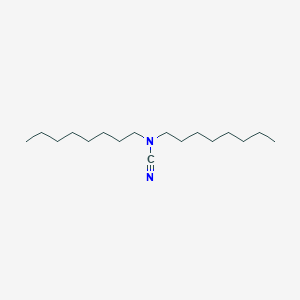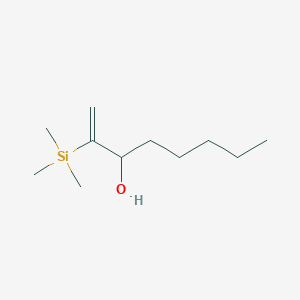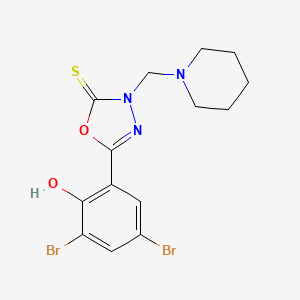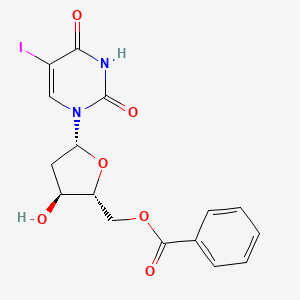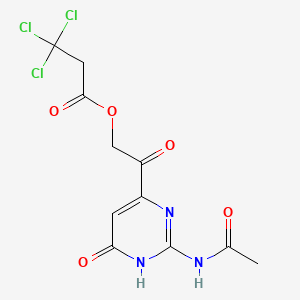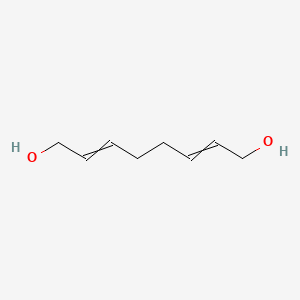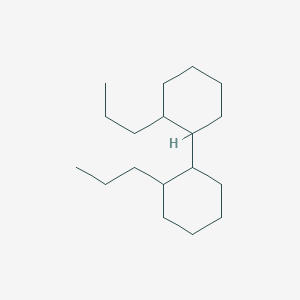
2,2'-Dipropyl-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dipropyl-1,1’-bi(cyclohexane): is a unique organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where carbon atoms are arranged in a ring structure. This compound is characterized by two cyclohexane rings connected by a single bond, with each ring having a propyl group attached to the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dipropyl-1,1’-bi(cyclohexane) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to form the cyclohexane rings. This reaction requires specific light wavelengths and catalysts to proceed efficiently .
Industrial Production Methods: In an industrial setting, the production of 2,2’-Dipropyl-1,1’-bi(cyclohexane) may involve large-scale cyclization processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Dipropyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cyclohexane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexanes.
Wissenschaftliche Forschungsanwendungen
2,2’-Dipropyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-Dipropyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane: A simpler cycloalkane with a single ring structure.
1,1’-Bi(cyclohexane): Similar to 2,2’-Dipropyl-1,1’-bi(cyclohexane) but without the propyl groups.
2,2’-Dimethyl-1,1’-bi(cyclohexane): Similar structure but with methyl groups instead of propyl groups.
Uniqueness: 2,2’-Dipropyl-1,1’-bi(cyclohexane) is unique due to the presence of propyl groups on the second carbon atoms of each cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
87207-56-5 |
|---|---|
Molekularformel |
C18H34 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
1-propyl-2-(2-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H34/c1-3-9-15-11-5-7-13-17(15)18-14-8-6-12-16(18)10-4-2/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
GGKPFLVCZUJWHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCCCC1C2CCCCC2CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



